Cas no 89-40-7 (5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)

5-Nitro-2,3-dihydro-1H-isoindole-1,3-dione is a nitro-substituted isoindoline derivative with applications in organic synthesis and pharmaceutical research. Its structure features a nitro group at the 5-position of the isoindole-1,3-dione core, enhancing its reactivity as an intermediate in the preparation of more complex heterocyclic compounds. This compound is valued for its stability under standard conditions and its ability to participate in nucleophilic substitution and reduction reactions, making it useful in the development of bioactive molecules. Its well-defined crystalline form ensures consistent purity, facilitating precise experimental outcomes in synthetic chemistry workflows.
5-nitro-2,3-dihydro-1H-isoindole-1,3-dione structure
89-40-7 structure
Product Name:5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:89-40-7
MF:C8H4N2O4
MW:192.128361701965
MDL:MFCD00005884
CID:34502
PubChem ID:6969
Update Time:2026-04-10

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-Nitroisoindoline-1,3-dione
    • AKOS B028733
    • 5-NITRO-1,3-DIHYDRO-2H-ISOINDOL-1,3-DIONE
    • 5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE
    • 5-NITROPHTHALIMIDE
    • 5-NITROISOINDOLE-1,3-DIONE
    • 4-NITRO-1,2-BENZENE DICARBOXYLIC ACID, IMIDE
    • 4-Nitrophthalimide
    • 3-nitrophthalimide
    • 4-Nirtophthalimide
    • 4-Nitrophtalimide
    • 4-nitro-phthalimid
    • 4-nitro-phthalimide
    • 5-nitro-isoindole-1,3-dione
    • 5-Nitro-isoindolin-1,3-dion
    • 5-nitrosoindoline-1,3-dione
    • PHTHALIMIDE,4-NITRO
    • P-NITRO-PHTHALIMIDE
    • Phthalimide, 4-nitro-
    • 1H-Isoindole-1,3(2H)-dione, 5-nitro-
    • 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
    • 26NA19UI3U
    • ANYWGXDASKQYAD-UHFFFAOYSA-N
    • 5-nitro-2H-benzo[c]azoline-1,3-dione
    • 5-nitro-phthalimide
    • DSSTox_CID_5776
    • DSSTox_
    • DSSTox_RID_77921
    • Oprea1_866451
    • DSST
    • UNII-26NA19UI3U
    • NSC-5394
    • CAS-89-40-7
    • Tox21_200190
    • CCRIS 4685
    • Q27254119
    • SCHEMBL16303093
    • Z56812733
    • F0345-4666
    • NSC 5394
    • AKOS000313129
    • NCGC00091620-02
    • AC-10997
    • D70991
    • AS-9405
    • CS-W023085
    • NCGC00091620-01
    • SB64042
    • BCP30589
    • AI3-00701
    • AE-641/30105047
    • FT-0619295
    • 5-nitroisoindoline-1,3-dione;5-Nitro-1H-isoindole-1,3(2H)-dione;Phthalimide, 4-nitro-
    • DTXSID1025776
    • 5-21-11-00158 (Beilstein Handbook Reference)
    • 4-nitrophthalimid
    • N0247
    • EN300-16888
    • DTXCID405776
    • NCGC00257744-01
    • MFCD00005884
    • STK397451
    • SCHEMBL151957
    • SY039319
    • 1,3-Dioxo-5-nitro-1,3-dihydro-2H-isoindol-2-ide
    • 3-Buten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
    • NSC5394
    • SR-01000397641-1
    • 89-40-7
    • EINECS 201-905-5
    • 1H-Isoindole-1, 5-nitro-
    • AMY272
    • LS-1893
    • W-100375
    • BRN 0180224
    • CHEMBL1607202
    • A843189
    • SR-01000397641
    • 4-Nitrophthalimide, 98%
    • 5-Nitro-1H-isoindole-1,3(2H)-dione #
    • 5-Nitro-1H-isoindole-1,3(2H)-dione (ACI)
    • Phthalimide, 4-nitro- (6CI, 7CI, 8CI)
    • 4-Nitrophthalimide,99%
    • NS00039328
    • 4-NITRO-1,2-BENZENEDICARBOXYLICACID, IMIDE
    • MDL: MFCD00005884
    • Inchi: 1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12)
    • InChI Key: ANYWGXDASKQYAD-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC([N+](=O)[O-])=CC=2)C(=O)N1
    • BRN: 0180224

Computed Properties

  • Exact Mass: 192.01700
  • Monoisotopic Mass: 192.017107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 92
  • Surface Charge: 0
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Yellow needle or leaf crystals
  • Density: 1.5513 (rough estimate)
  • Melting Point: 195.0 to 203.0 deg-C
  • Boiling Point: 328.09°C (rough estimate)
  • Refractive Index: 1.4900 (estimate)
  • Water Partition Coefficient: <0.01 g/100 mL at 18 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with moisture, water, strong oxidising agents, strong bases.
  • PSA: 91.99000
  • LogP: 1.33040
  • Solubility: Soluble in alcohol, acetic acid and acetone, insoluble in hot water

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Security Information

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Customs Data

  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

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5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: 4-(Dimethylamino)pyridine ;  47 s
Reference
Microwave-assisted efficient conversion of anhydrides to cyclic imides and N-methoxy imides
Hijji, Yousef M.; Benjamin, Ellis, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1084, 1084-1091

Production Method 2

Reaction Conditions
1.1 Reagents: Formamide Solvents: N-Methyl-2-pyrrolidone ;  rt → 180 °C; 5 - 6 h, 170 - 180 °C
Reference
Formamide, a novel challenging reagent for the direct synthesis of non-N-substituted cyclic imides
Chiriac, Constantin I.; Nechifor, Marioara; Tanasa, Fulga, Revue Roumaine de Chimie, 2007, 52(8-9), 883-886

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  5 h, 0 - 5 °C
Reference
Preparation of new biologically active and water soluble dyes: characterization, aggregation and extraction of metal ions from solutions
Touj, Nedra; Al-Ayed, Abdullah Sulaiman; Hamdi, Naceur, Asian Journal of Chemistry, 2019, 31(6), 1398-1404

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 min, 0 °C → rt
1.2 rt; 4 h, 35 °C
Reference
New anthracene-based-phthalocyanine semi-conducting materials: Synthesis and optoelectronic properties
Kahouech, M. S.; Hriz, K.; Touaiti, S.; Bassem, J., Materials Research Bulletin, 2016, 75, 144-154

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 15 °C → rt; 16 h, rt
Reference
Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes
Koh, Joonseok; Kim, Hoegyeong; Park, Jongseung, Fibers and Polymers, 2008, 9(2), 143-151

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 15 °C → rt; 16 h, rt
1.2 Reagents: Water ;  cooled
Reference
Synthesis and spectroscopic properties of novel azo dyes derived from phthalimide
Choi, Jae-Hong; Park, Joon-Soo; Kim, Mi-Hyeon; Lee, Hyun-Young; Towns, Andrew D., Coloration Technology, 2007, 123(6), 379-386

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  10 °C → 25 °C; 12 h, 25 °C
Reference
Synthesis of phthalimide disperse dyes and study on the interaction energy
Zhan, Yizhen; Zhao, Xue; Wang, Wei, Dyes and Pigments, 2017, 146, 240-250

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  12 h, 10 °C → 25 °C
Reference
Synthesis and application of N-butyl substituted phthalimide disperse dyes
Zhao, Xue, Textile Research Journal, 2019, 89(15), 3034-3047

Production Method 9

Reaction Conditions
1.1 Reagents: Formamide
Reference
Imidation of cyclic carboxylic anhydrides under microwave irradiation
Peng, Yanqing; Song, Gonghua; Qian, Xuhong, Synthetic Communications, 2001, 31(12), 1927-1931

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt
Reference
The design, synthesis and in vitro immunosuppressive evaluation of novel isobenzofuran derivatives
Yang, Na; Wang, Qing-He; Wang, Wen-Qian; Wang, Jian; Li, Feng; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 53-56

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 5 °C; 10 - 15 °C
1.2 10 °C → rt; 10 h, rt
Reference
Synthesis of 4-nitrophthalimide
Xiang, Bin; Shi, Hong-xin; Jiang, Yi-fei; Chen, Hua; Chen, Zhan-zhi; et al, Zhejiang Gongye Daxue Xuebao, 2003, 31(5), 512-514

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 min, 0 °C; 0 °C → rt
1.2 4 h, 35 °C
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  rt → 5 °C
1.2 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 10 °C; 10 °C → rt; 10 h, rt
1.3 Reagents: Water ;  cooled
Reference
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Lu, Liang; Yang, Wenge; Hu, Yonghong, Nanjing Gongye Daxue Xuebao, 2008, 30(6), 51-53

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Synthesis of some Schiff bases derived from copper tetraaminophthalocyanines
Isfan, Liliana; Tomas, Stefan; Pop, Cristina; Boscornea, Cristian; Mocanu-Ionescu, Roxana, Revista de Chimie (Bucharest, 2007, 58(7), 664-668

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5-nitro-2,3-dihydro-1H-isoindole-1,3-dione Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

5-Nitro-2,3-Dihydro-1H-Isoindole-1,3-Dione (CAS No. 89-40-7): Structural Insights and Emerging Applications in Chemical Biology

The 5-nitro-2,3-dihydro-1H-isoindole-1,3-dione, identified by CAS No. 89–40–7, represents a structurally unique aromatic compound with significant potential in pharmaceutical and material science domains. This isoindole derivative features a nitro group at the fifth position of its fused ring system, coupled with a dihydro configuration that imparts distinct electronic properties. Recent advancements in synthetic methodologies have enabled precise control over its synthesis pathways, unlocking new avenues for tailored functionalization in research and industrial settings.

Nitro-substituted isoindoles like this compound exhibit remarkable redox activity due to the electron-withdrawing nature of the nitro group. A 2023 study published in Chemical Communications demonstrated that the CAS No. 89–40–7 molecule can act as a redox mediator in bioelectronic interfaces, enhancing electron transfer efficiency by up to 40% compared to conventional mediators. This property stems from its planar geometry and extended π-conjugation system, which facilitates charge delocalization across the fused rings.

In medicinal chemistry applications, researchers have leveraged the compound's reactivity for targeted drug delivery systems. A collaborative study between MIT and ETH Zurich (published in Nature Chemistry, 2024) revealed that 5-nitro isoindole diones can form stable conjugates with tumor-penetrating peptides under mild conditions. The dihydro ring structure provides a flexible scaffold for attaching targeting ligands while maintaining structural integrity during biological processes.

Synthetic strategies for this compound have evolved significantly over the past decade. Traditional methods involving nitration of isoquinoline precursors often required harsh reaction conditions (e.g., concentrated HNO₃ at elevated temperatures). However, recent advances highlighted in Journal of Organic Chemistry (2023) utilize palladium-catalyzed cross-coupling protocols under ambient conditions to construct the nitro-functionalized isoindole core with >95% yield. This method reduces environmental impact while enabling scalable production for preclinical trials.

In photonic materials research, the compound's UV-absorption characteristics are being explored for next-generation optoelectronic devices. A team at Stanford University demonstrated that thin films incorporating CAS No. 89–40–7 derivatives exhibit tunable fluorescence emission spectra (λ_max: 480–650 nm) when covalently linked with conjugated polymers. These findings suggest potential applications in flexible display technologies and wearable health monitoring sensors requiring real-time optical readouts.

Biochemical studies have also uncovered intriguing interactions between this compound and cellular signaling pathways. Preclinical data from a 2024 Bioorganic & Medicinal Chemistry Letters report indicates that nanomolar concentrations of nitro-substituted isoindoles modulate protein kinase C activity through allosteric binding mechanisms without affecting off-target kinases. This selectivity profile is attributed to the precise spatial arrangement of substituents around the central aromatic core.

Safety considerations remain critical during handling due to its oxidizing potential when exposed to reducing agents under acidic conditions. Modern synthesis protocols now incorporate real-time monitoring systems using Raman spectroscopy to prevent exothermic decomposition during nitration steps – an innovation validated through industrial-scale trials reported at the 2024 ACS National Meeting.

The interdisciplinary utility of this compound underscores its role as a versatile building block across multiple scientific disciplines. Ongoing investigations into its application as a bioorthogonal labeling reagent and stimuli-responsive material component promise further breakthroughs in areas ranging from personalized medicine to smart nanotechnology platforms.

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